5-Chloroquinoline-8-carboxylic acid chemical structure and properties
5-Chloroquinoline-8-carboxylic acid chemical structure and properties
Title: 5-Chloroquinoline-8-Carboxylic Acid: Structural Dynamics, Synthesis, and Application in Advanced Drug Discovery
Executive Summary Quinolines represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. Among these, 5-chloroquinoline-8-carboxylic acid (CAS 70585-49-8) stands out as a highly versatile building block[1]. Characterized by its unique electronic distribution—driven by the electron-withdrawing chlorine atom at the C5 position and the hydrogen-bond-capable carboxylic acid at the C8 position—this compound is extensively utilized in the synthesis of complex molecular architectures and targeted therapeutics[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and integration into modern drug discovery workflows.
Physicochemical Architecture and Molecular Properties
The structural integrity of 5-chloroquinoline-8-carboxylic acid is defined by its bicyclic quinoline core. The C5-chloro substitution enhances the lipophilicity and metabolic stability of the scaffold, which is a critical requirement in optimizing the pharmacokinetic profiles of lead compounds. Concurrently, the C8-carboxylic acid serves as a primary anchor for derivatization and acts as a bidentate ligand site for metal chelation, a mechanism frequently exploited in the design of metalloenzyme inhibitors.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Number | 70585-49-8 | [1] |
| Molecular Formula | C10H6ClNO2 | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| XLogP3 (Lipophilicity) | 2.8 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
Synthetic Methodologies and Mechanistic Causality
The de novo synthesis of 8-substituted quinolines typically employs the Skraup reaction or the Doebner-Miller synthesis. For 5-chloroquinoline-8-carboxylic acid, the synthetic route must carefully manage the electronic deactivation caused by the halogen and the carboxylic acid on the aniline precursor.
Standard Synthetic Protocol: Modified Skraup Reaction
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Precursor Preparation: The synthesis begins with 2-amino-4-chlorobenzoic acid. The presence of the electron-withdrawing carboxylic acid at the ortho position reduces the nucleophilicity of the amine, necessitating harsh acidic conditions to drive the reaction forward.
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Electrophile Generation: Glycerol is heated in the presence of concentrated sulfuric acid (H₂SO₄).
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Causality: H₂SO₄ acts as a potent dehydrating agent, converting glycerol into acrolein, a highly reactive α,β-unsaturated aldehyde necessary for the subsequent cyclization.
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Conjugate Addition and Cyclization: The aniline nitrogen attacks the electrophilic β-carbon of acrolein via Michael addition, followed by an electrophilic aromatic substitution to close the newly formed pyridine ring.
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Aromatization: An oxidizing agent, such as sodium m-nitrobenzenesulfonate or iodine, is introduced into the reaction matrix.
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Causality: The initial cyclization yields a dihydroquinoline intermediate. The oxidizing agent facilitates the removal of two hydrogen atoms, restoring the full aromaticity of the quinoline system, which is thermodynamically favored.
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Isolation: The reaction mixture is carefully neutralized, and the product is precipitated, filtered, and recrystallized from ethanol to yield pure 5-chloroquinoline-8-carboxylic acid.
Stepwise synthetic pathway of 5-chloroquinoline-8-carboxylic acid via modified Skraup synthesis.
Applications in Drug Development and Biological Activity
Quinolines are ubiquitous in pharmaceuticals, serving as the backbone for therapies ranging from antimalarials to broad-spectrum antibiotics[2]. 5-Chloroquinoline-8-carboxylic acid acts as a critical intermediate in generating novel chemical spaces for target engagement.
Recent advancements in synthetic methodologies have utilized quinoline derivatives in energy-transfer-mediated cascade dearomative [2+2] cycloaddition and rearrangement reactions[4]. These advanced photochemical techniques allow drug discovery scientists to convert flat, aromatic quinolines into complex 2D and 3D sp³-rich ring systems.
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Causality: Increasing the sp³ character (Fsp³) of drug candidates is statistically correlated with higher clinical success rates. This is due to improved aqueous solubility, reduced off-target toxicity, and enhanced 3D spatial engagement with complex protein binding pockets.
Experimental Workflow: High-Yield Amide Derivatization
To utilize this compound in structure-activity relationship (SAR) studies, the C8-carboxylic acid is frequently coupled with various amines to generate a library of amides. The following self-validating protocol ensures high conversion rates even with sterically hindered substrates.
Protocol: HATU-Mediated Amide Coupling
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Step 1: Activation. Dissolve 1.0 eq of 5-chloroquinoline-8-carboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).
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Expert Insight & Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing quinoline ring decreases the nucleophilicity of the carboxylate. HATU rapidly forms an extremely reactive HOAt ester, overcoming this electronic barrier. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without interfering with the activated ester.
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Step 2: Coupling & Self-Validation. Stir the mixture at room temperature for 15 minutes. Self-Validation Check: Withdraw a 1 µL aliquot and analyze via LC-MS; the complete disappearance of the starting material mass and the appearance of the HOAt-ester intermediate confirms successful activation. Add 1.2 eq of the target primary or secondary amine.
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Step 3: Reaction Monitoring. Stir for 2–4 hours. A secondary LC-MS check will confirm the emergence of the final product mass, validating the completion of the coupling phase.
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Step 4: Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow for the HATU-mediated amide coupling of 5-chloroquinoline-8-carboxylic acid.
Safety, Handling, and Regulatory Data
As with many halogenated heterocyclic compounds, strict adherence to safety protocols is mandatory. According to the Globally Harmonized System (GHS), 5-chloroquinoline-8-carboxylic acid is classified under several hazard statements[1][5]:
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H303: May be harmful if swallowed (Acute toxicity, oral).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol: All synthetic and analytical operations must be conducted within a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In the event of exposure, standard protocols dictate immediate flushing of affected areas with copious amounts of water and seeking medical attention if irritation persists[3].
